molecular formula C36H20N4O4 B1144257 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone CAS No. 17734-43-9

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone

Cat. No.: B1144257
CAS No.: 17734-43-9
M. Wt: 572.6 g/mol
InChI Key: NAHOJAAGZBZKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of pyridine and anthraquinone moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: Shares the anthraquinone core but lacks the pyridine groups.

    Perylene diimides: Similar in structure but with different substituents and electronic properties.

    Quinones: Compounds with similar oxidation states and reactivity but different structural frameworks.

Uniqueness

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is unique due to its combination of pyridine and anthraquinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

17734-43-9

Molecular Formula

C36H20N4O4

Molecular Weight

572.6 g/mol

IUPAC Name

7,18-bis(6-methylpyridin-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C36H20N4O4/c1-17-5-3-7-27(37-17)39-33(41)23-13-9-19-21-11-15-25-32-26(36(44)40(35(25)43)28-8-4-6-18(2)38-28)16-12-22(30(21)32)20-10-14-24(34(39)42)31(23)29(19)20/h3-16H,1-2H3

InChI Key

NAHOJAAGZBZKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC(=N9)C)C2=O

Synonyms

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.